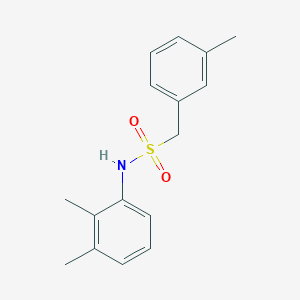![molecular formula C21H21FN2O2 B4751598 1-(3-fluorobenzyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4751598.png)
1-(3-fluorobenzyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine
Descripción general
Descripción
1-(3-fluorobenzyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine (also known as FUBP) is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its interesting pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of FUBP is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor. This results in the modulation of the serotonergic system, which plays a key role in the regulation of mood, anxiety, and stress. FUBP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that FUBP may have neuroprotective effects.
Biochemical and Physiological Effects
FUBP has been found to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to increase the levels of BDNF, which may have neuroprotective effects. FUBP has been found to have a low toxicity profile and does not produce any significant adverse effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FUBP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the serotonergic system. However, FUBP also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. It also has a short half-life, which may limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for research on FUBP. One area of interest is the development of FUBP analogs with improved pharmacological properties. Another area of interest is the investigation of the neuroprotective effects of FUBP and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to fully understand the mechanism of action of FUBP and its role in the regulation of mood, anxiety, and stress.
Aplicaciones Científicas De Investigación
FUBP has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. FUBP has also been found to have anxiolytic and antidepressant-like effects in animal models. These findings suggest that FUBP may have potential therapeutic applications in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-15-18-7-2-3-8-19(18)26-20(15)21(25)24-11-9-23(10-12-24)14-16-5-4-6-17(22)13-16/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEZFIOQYPRPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Fluorobenzyl)piperazin-1-yl](3-methyl-1-benzofuran-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-5-ethyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4751530.png)

![{4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4751541.png)
![N-(3-bromo-4-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4751545.png)



![3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4751569.png)

![2-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile](/img/structure/B4751584.png)


![1-(4-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4751609.png)